molecular formula C20H18IN B2714616 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide CAS No. 1025707-65-6

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide

Cat. No.: B2714616
CAS No.: 1025707-65-6
M. Wt: 399.275
InChI Key: CKPRYEWECLOOAC-JRUHLWALSA-M
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Description

2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is a complex organic compound that features a biphenyl group linked to a pyridinium ion through a vinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro-biphenyl derivatives

    Sulfonation: Sulfonyl-biphenyl derivatives

    Halogenation: Halogenated biphenyl derivatives

    Nucleophilic Substitution: Substituted pyridinium salts

    Oxidation: Epoxides

    Reduction: Alkanes

Mechanism of Action

The mechanism of action of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide involves its interaction with biological membranes and molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-ethylpyridinium iodide
  • 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-propylpyridinium iodide
  • 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-butylpyridinium iodide

Uniqueness

2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is unique due to its specific structural features, such as the methyl group on the pyridinium ion, which can influence its reactivity and interaction with biological targets. This compound’s distinct electronic properties and steric effects make it a valuable molecule for various applications in research and industry .

Properties

IUPAC Name

1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPRYEWECLOOAC-JRUHLWALSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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